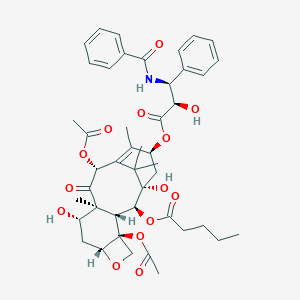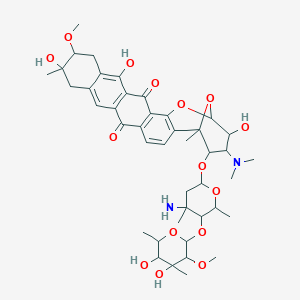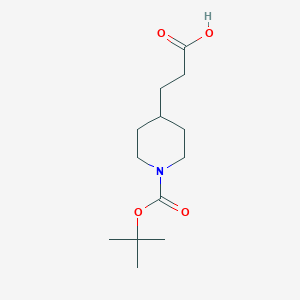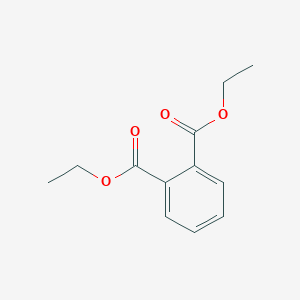
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out at ambient temperature or under reflux conditions depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into a variety of organic compounds, enhancing the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Reagents such as aluminum chloride and trimethylsilyl iodide are used for the selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cleavage of the Boc group results in the formation of the free amine .
Scientific Research Applications
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid involves the stabilization of the amine group through the formation of a Boc-protected intermediate. The Boc group provides steric hindrance and electronic effects that protect the amine from unwanted reactions during synthesis . The cleavage of the Boc group is facilitated by the resonance stabilization of the resulting carbocation, which can be stabilized by elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
- 2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid
- N-Boc-S-Benzyl-L-cysteine
Uniqueness
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid is unique due to its specific structure and the presence of the Boc group, which provides effective protection for the amine group during various synthetic processes. This compound is particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)9-10(4)5-6(11)12/h5H2,1-4H3,(H,9,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODGJHHHZSCOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454658 |
Source


|
| Record name | [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142683-66-7 |
Source


|
| Record name | [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)

